(S)-Boc-Phbt-OH is a derivative of the amino acid phenylalanine (Phe). It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group (N-terminus) of the molecule and a phenyl ring connected to the fourth carbon atom. The (S) designation indicates the stereochemistry at the third carbon, meaning it has a specific spatial arrangement of its attached groups.
(S)-Boc-Phbt-OH has a linear structure with the following key features:
(S)-Boc-Phbt-OH + H-Leu-OMe --> (S)-Boc-Phbt-Leu-OMe + H2O (Eq. 1)
In this reaction (Eq. 1):
(S)-Boc-Phbt-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for peptides. The specific action of the resulting peptide depends on its amino acid sequence and how it folds into a three-dimensional structure.
While detailed safety information might not be widely available for (S)-Boc-Phbt-OH, some general precautions should be considered when handling it:
(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable chiral building block used in the synthesis of peptides and proteins. The presence of the Boc protecting group allows for selective manipulation of other functional groups within the molecule. The (S) configuration at the third carbon atom provides a specific spatial orientation, which can be crucial for the biological activity of the final peptide or protein. PubChem, National Institutes of Health: )
(S)-3-(Boc-amino)-4-phenylbutyric acid has been employed as a chemical tool to investigate the pharmacology of orphan GPCRs. These are GPCRs for which the natural ligand is unknown. By studying the interaction of (S)-3-(Boc-amino)-4-phenylbutyric acid with these receptors, researchers can gain insights into their potential physiological functions and identify novel therapeutic targets. Science Signaling, American Association for the Advancement of Science:
Irritant